(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine
Description
Properties
IUPAC Name |
(2R)-4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF3N5/c1-14-12-29(8-9-30(14)19-7-4-17(11-26-19)21(23,24)25)13-16-10-27-28-20(16)15-2-5-18(22)6-3-15/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,27,28)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECAEAIQQQLLE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine is a complex organic compound with significant potential for biological activity. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 480.3 g/mol. Its IUPAC name is (2R)-4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine. The structure features a piperazine core substituted with a pyrazole and a trifluoromethyl pyridine group, which are critical for its biological activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antitumor Activity : Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against multiple cancer cell lines. The presence of the pyrazole ring is often associated with enhanced antitumor properties due to its ability to interact with key cellular targets.
- Antimicrobial Properties : The incorporation of bromophenyl and trifluoromethyl groups has been linked to improved antimicrobial activity, particularly against Gram-positive bacteria and fungi. These substituents may enhance lipophilicity and facilitate membrane penetration.
- Neuropharmacological Effects : Some derivatives of pyrazole compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl | Enhances cytotoxicity in cancer cells |
| Trifluoromethyl | Increases lipophilicity and antimicrobial action |
| Pyrazole Ring | Critical for interaction with biological targets |
Case Studies
- Antitumor Activity in Breast Cancer Models : A study conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range. This suggests a strong potential for further development as an anticancer agent.
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus showed that the compound exhibited bactericidal effects, with minimum inhibitory concentration (MIC) values lower than 10 µg/mL, indicating potent antimicrobial properties.
- Neuropharmacological Assessment : Preliminary assessments using animal models indicated that compounds structurally related to this piperazine derivative could modulate serotonin receptors, suggesting potential applications in treating depression or anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of arylpiperazine derivatives with pyrazole or heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
Bioavailability and Stability: The trifluoromethyl-pyridine group in the target compound likely improves metabolic stability compared to furan or non-halogenated analogues (e.g., 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine) .
Receptor Binding: Piperazine derivatives with pyridine or benzofuran rings (e.g., Elopiprazole) exhibit higher affinity for serotonin/dopamine receptors than those with simple phenyl groups . The chiral (R)-configuration in the target compound may confer stereoselective binding, a feature absent in non-chiral analogues like Compound 5 .
Synthetic Feasibility :
- The target compound’s synthesis shares steps with Compound 5 (e.g., coupling arylpiperazines with pyrazole intermediates), but the chiral center introduces additional complexity in purification .
Spectroscopic Differentiation :
- GC-MS and NMR data distinguish the target compound from analogues:
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones
- Pyrazole rings are commonly synthesized via the reaction of hydrazine derivatives with acetylenic ketones or α,β-ethylenic ketones under reflux in ethanol or DMF.
- For example, phenylhydrazine reacts with acetylenic ketones to yield regioisomeric pyrazoles, with reaction conditions and substituents influencing regioselectivity and yield.
- Catalytic systems such as copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have been employed to improve yields and selectivity in forming 1,3,5-trisubstituted pyrazoles.
- Oxidative aromatization steps may follow cyclocondensation to convert pyrazolines into fully aromatic pyrazoles.
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
- Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate to form pyrazoles efficiently.
- This method offers high yields (around 89%) and straightforward procedures, suitable for synthesizing pyrazole derivatives with various substitutions.
Functionalization of the Piperazine Ring
- The piperazine moiety is introduced via nucleophilic substitution or reductive amination strategies.
- The 2-methyl substitution on piperazine is typically achieved by alkylation using methylating agents under controlled conditions.
- The 1-position substitution with 5-trifluoromethyl-pyridin-2-yl groups can be introduced by coupling reactions using appropriately functionalized pyridine derivatives, often via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Incorporation of the 3-(4-Bromophenyl) Substituent
- The 4-position of the pyrazole ring is functionalized with a bromophenylmethyl group through alkylation or coupling reactions.
- This step may involve the use of 4-bromobenzyl halides or related electrophiles reacting with pyrazole intermediates under basic conditions.
- Careful control of reaction conditions is necessary to avoid side reactions and ensure regioselectivity.
Stereochemical Resolution to Obtain the (R)-Enantiomer
- Chiral resolution methods or asymmetric synthesis techniques are employed to isolate the (R)-enantiomer.
- Chiral catalysts or auxiliaries may be used during key steps such as alkylation or coupling to induce stereoselectivity.
- Alternatively, chiral chromatography or crystallization methods can be applied to separate enantiomers post-synthesis.
Representative Experimental Procedure (Based on Analogous Pyrazole Derivatives)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Pyrazole formation | Phenylhydrazine + acetylenic ketone, ethanol, reflux | Formation of 3-(4-bromophenyl)-1H-pyrazole core | ~75-85% |
| 2. Alkylation of pyrazole | 4-bromobenzyl bromide, base (e.g., K2CO3), DMF | Introduction of bromophenylmethyl group at 4-position | 70-80% |
| 3. Piperazine substitution | 2-methylpiperazine + 5-trifluoromethyl-pyridin-2-yl halide, Pd-catalyst | Coupling to form 1-(5-trifluoromethyl-pyridin-2-yl)-2-methylpiperazine | 65-75% |
| 4. Coupling pyrazole and piperazine units | Nucleophilic substitution or reductive amination | Formation of final compound | 60-70% |
| 5. Resolution | Chiral HPLC or crystallization | Isolation of (R)-enantiomer | Variable |
Research Findings and Optimization Notes
- Substitution on the pyrazolyl-phenyl group with electron-withdrawing groups such as trifluoromethyl enhances metabolic stability and biological efficacy without compromising potency.
- Modifications at the benzyl and tolyl positions affect phase 1 metabolism, with sulfanyl groups prone to undesirable oxidation.
- Use of copper triflate and ionic liquids as catalysts in pyrazole synthesis improves yields and allows catalyst recycling.
- The stereochemistry at the piperazine ring significantly influences biological activity, necessitating careful control during synthesis.
- Crystallographic studies confirm the structural integrity and stereochemistry of the final compound, supporting the proposed synthetic route.
Summary Table of Key Synthetic Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation (hydrazines + ketones) | Hydrazine derivatives, acetylenic/α,β-unsaturated ketones, ethanol/DMF, reflux | Straightforward, well-established | Regioisomer mixtures possible |
| 1,3-Dipolar Cycloaddition | Diazocarbonyl compounds, zinc triflate catalyst | High yield, mild conditions | Requires catalyst optimization |
| Piperazine Functionalization | Alkylating agents, Pd-catalysts, bases | Selective substitution, scalable | Sensitive to reaction conditions |
| Chiral Resolution | Chiral chromatography, crystallization | High enantiomeric purity | Additional purification step |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
